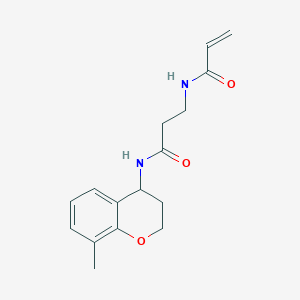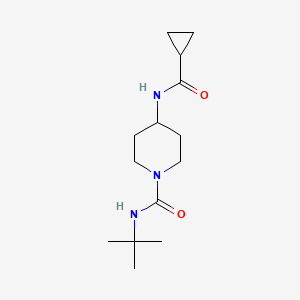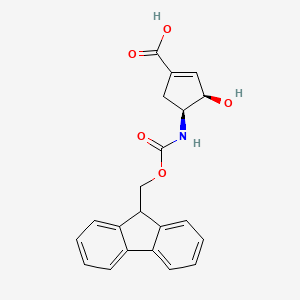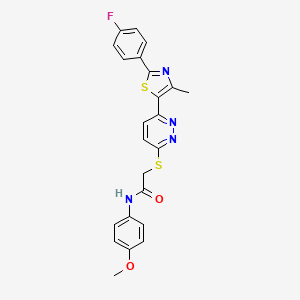
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide, also known as MDL-12330A, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide leads to increased levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects. These include:
- Increased levels of endocannabinoids in the body
- Decreased pain sensation
- Reduced inflammation
- Improved mood
- Increased appetite
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have significant effects on the endocannabinoid system, making it a promising candidate for further research.
However, there are also limitations to the use of N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide in lab experiments. For example, its effects on the endocannabinoid system may be complex and difficult to study. Additionally, its use may be limited by ethical concerns, as the endocannabinoid system is involved in various physiological processes.
Orientations Futures
There are several future directions for research on N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide. These include:
- Further investigation of its effects on the endocannabinoid system
- Examination of its potential as a treatment for pain and inflammation
- Study of its effects on mood and appetite
- Exploration of its potential as a tool for studying the endocannabinoid system in animals and humans
In conclusion, N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide is a promising compound for scientific research. Its effects on the endocannabinoid system make it a promising candidate for further investigation, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide involves several steps. First, 8-methylcoumarin is reacted with sodium hydride to form an intermediate. This intermediate is then reacted with acryloyl chloride to form the prop-2-enoylamino group. Finally, the resulting compound is reacted with 3-aminopropionamide to form N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide.
Applications De Recherche Scientifique
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a modulator of the endocannabinoid system. This system plays a role in various physiological processes, including pain sensation, appetite, and mood. N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the activity of an enzyme involved in the breakdown of endocannabinoids, leading to increased levels of these compounds in the body.
Propriétés
IUPAC Name |
N-(8-methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)17-9-7-15(20)18-13-8-10-21-16-11(2)5-4-6-12(13)16/h3-6,13H,1,7-10H2,2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZWJOTFRCGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2710929.png)
![N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2710930.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide](/img/structure/B2710931.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)
![4-((1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2710936.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710937.png)
![1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2710940.png)

![4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2710943.png)



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)